N-(benzo[d][1,3]dioxol-5-yl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide
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Overview
Description
“N-(benzo[d][1,3]dioxol-5-yl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide” is a complex organic compound. It contains a benzo[d][1,3]dioxole moiety, which is a common structural feature in many natural products and pharmaceuticals . The compound also includes a piperazine ring, which is a common feature in many drugs, and a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and an amine (NH2).
Synthesis Analysis
The synthesis of compounds with a benzo[d][1,3]dioxole structure feature has been established. The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include Pd-catalyzed arylation, Noyori asymmetric hydrogenation, and diastereoselective resolution . These reactions are commonly used in the synthesis of complex organic compounds.Scientific Research Applications
Treatment of Cystic Fibrosis
Compounds related to “N-(benzo[d][1,3]dioxol-5-yl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide” have been used as modulators of ATP-binding cassette transporters for the treatment of cystic fibrosis . These compounds show promise in addressing the underlying cause of cystic fibrosis by modulating the function of defective ATP-binding cassette transporters .
Synthesis of Benzylisoquinoline Alkaloids
The compound has been used in the total synthesis of benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines . This synthesis was based on the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .
Treatment of Metabolic Syndrome Disorders
The compound shows superior hypoglycemic action and superior hypolipidemic action even at a lower dosage as compared with conventional drugs . Therefore, it can be used for the prevention and treatment of metabolic syndrome disorders such as diabetes, non-insulin-dependent diabetes, obesity, arteriosclerosis, and the like .
Anticancer Activity
A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds were synthesized via a Pd-catalyzed C-N cross-coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Mechanism of Action
Target of Action
Similar compounds have been reported to modulate atp-binding cassette transporters .
Mode of Action
It’s known that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in certain cancer cells .
Biochemical Pathways
It’s known that similar compounds can affect the cell cycle and apoptosis pathways .
Pharmacokinetics
Similar compounds have been reported to show superior hypoglycemic action and superior hypolipidemic action even at a lower dosage as compared with conventional drugs .
Result of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in certain cancer cells .
Action Environment
It’s known that similar compounds can be synthesized under solvent-free conditions .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(1-methylbenzimidazol-2-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-23-16-5-3-2-4-15(16)22-19(23)24-8-10-25(11-9-24)20(26)21-14-6-7-17-18(12-14)28-13-27-17/h2-7,12H,8-11,13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYUYEGYCABBNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide |
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